molecular formula C16H18ClN3OS2 B5509189 (1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5509189
M. Wt: 367.9 g/mol
InChI Key: UPDOAOUOBFOMCW-WCQYABFASA-N
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Description

The chemical compound belongs to a class of molecules that typically exhibit complex bicyclic structures incorporating nitrogen, sulfur, and chlorine atoms. These structures are of interest in the field of organic chemistry for their unique physical and chemical properties, which can lead to various applications in materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multi-step reactions, including Mannich reactions, cyclization, and condensation reactions. These processes are designed to construct the bicyclic skeleton and introduce functional groups at specific positions on the ring systems. For example, compounds similar to the one might be synthesized through reactions involving key intermediates such as thiazolidine and diazepinethiones, followed by specific functionalization steps to introduce chloro, thienyl, and thiazolyl groups (Beagley et al., 1993; Herak et al., 1983).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the absolute configuration, stereochemistry, and conformation of the molecule, revealing details such as the cis/trans orientation of substituents and the chair or boat conformations of the bicyclic rings (Bailey et al., 1984; Garrison et al., 1996).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related bicyclic and tricyclic compounds, providing insights into methodologies that could be applicable to the synthesis and study of the mentioned compound. For example, Vijayakumar and Sundaravadivelu (2005) discuss the synthesis and NMR data of tetraaryl diazabicyclononanes, which are structurally related, indicating a methodological approach to studying such compounds (Vijayakumar & Sundaravadivelu, 2005).

Pharmacological and Biological Activities

There's significant interest in the biological activities of bicyclic compounds, especially those targeting sigma receptors and showing potential as antitumor agents. Geiger et al.

(2007) synthesized and investigated the cytotoxic activity of bicyclic sigma receptor ligands, highlighting their potential in inhibiting cell growth of human tumor cell lines. This suggests that compounds with similar bicyclic structures might have significant therapeutic potential in oncology (Geiger et al., 2007).

Antioxidant Activity

Research on derivatives of related bicyclic compounds has shown potential antioxidant activities, suggesting that exploring the antioxidant properties of similar structures could be valuable. For instance, Gaffer et al. (2017) evaluated thiazolyl–pyrazolone derivatives for their antioxidant activity, indicating a possible area of application for the chemical compound (Gaffer et al., 2017).

Structural and Conformational Studies

The structural and conformational aspects of bicyclic compounds, including those related to the chemical compound in discussion, have been extensively studied to understand their physical and chemical properties. For example, Eremeev et al. (1985) discussed the reaction products and structures derived from reactions involving thiazolidine and thiazine carboxylic acid esters, providing a basis for understanding the structural nuances of similar compounds (Eremeev et al., 1985).

properties

IUPAC Name

(1S,5R)-3-[(5-chlorothiophen-2-yl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS2/c17-15-4-3-14(23-15)8-19-5-11-1-2-13(7-19)20(16(11)21)6-12-9-22-10-18-12/h3-4,9-11,13H,1-2,5-8H2/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDOAOUOBFOMCW-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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